ethyl 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a pyridine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and bromopyridinyl groups in its structure makes it a versatile intermediate for various chemical reactions and potential pharmacological activities.
Scientific Research Applications
Ethyl 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine: The compound is investigated for its potential as an anti-cancer agent and in the development of new pharmaceuticals.
Industry: It is used in the synthesis of agrochemicals and dyes.
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, playing a significant role in numerous biological processes .
Mode of Action
It’s synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The interaction of this compound with its targets could lead to changes at the molecular level, affecting the function of the target proteins.
Result of Action
Similar compounds have been known to exhibit various biological activities, including anti-tumor and anti-inflammatory effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall stability.
Biochemical Analysis
Biochemical Properties
Ethyl 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby modulating their activity. This interaction can affect downstream signaling pathways and cellular processes. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with target proteins, enhancing its binding affinity and specificity .
Cellular Effects
This compound influences various cellular processes, including cell signaling, gene expression, and metabolism. It has been observed to modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. By inhibiting specific kinases, this compound can alter gene expression profiles, leading to changes in cellular behavior. Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a competitive inhibitor for certain enzymes, binding to their active sites and preventing substrate access. This inhibition can lead to a decrease in enzyme activity and subsequent downstream effects. Additionally, this compound can induce conformational changes in target proteins, affecting their function and stability. These molecular interactions contribute to the compound’s overall biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods. Prolonged exposure to certain environmental factors, such as light and temperature, can lead to gradual degradation and reduced efficacy. Long-term studies have indicated that the compound’s effects on cellular function can persist, with sustained inhibition of target enzymes and pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower dosages, the compound exhibits minimal toxicity and effectively modulates target pathways. At higher dosages, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the compound’s accumulation in specific tissues and its impact on vital cellular processes. Therefore, careful dosage optimization is essential to balance efficacy and safety in animal studies involving this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways within cells. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism and clearance. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. These metabolic pathways are essential for the compound’s detoxification and elimination, ensuring its safe use in biochemical and pharmacological studies .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is determined by factors such as tissue perfusion, binding affinity, and metabolic activity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization of this compound is crucial for its interaction with target biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of 5-bromo-2-chloropyridine with hydrazine hydrate to form 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole. This intermediate is then esterified with ethyl chloroformate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods can include the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromopyridinyl group can be reduced to form corresponding pyridinyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include nitro derivatives, reduced pyridinyl compounds, and various substituted pyrazole derivatives .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-1-(4-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate
- Ethyl 5-amino-1-(3-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate
- Ethyl 5-amino-1-(2-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 5-amino-1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate is unique due to the specific positioning of the bromine atom on the pyridine ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different pharmacological profiles and chemical reactivity compared to its isomers .
Properties
IUPAC Name |
ethyl 5-amino-1-(5-bromopyridin-2-yl)pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O2/c1-2-18-11(17)8-6-15-16(10(8)13)9-4-3-7(12)5-14-9/h3-6H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIAOFNLOSZVBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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